N-(2,4,6-Trimethylphenyl)sulfonyl(4-iodo)aniline
Overview
Description
N-(2,4,6-Trimethylphenyl)sulfonyl(4-iodo)aniline is a chemical compound with the molecular formula C15H16INO2S and a molecular weight of 401.26 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a 2,4,6-trimethylphenyl ring and an aniline moiety substituted with an iodine atom at the para position. It is used primarily in research and experimental applications.
Preparation Methods
The synthesis of N-(2,4,6-Trimethylphenyl)sulfonyl(4-iodo)aniline typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-iodoaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
N-(2,4,6-Trimethylphenyl)sulfonyl(4-iodo)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation or reduction, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,4,6-Trimethylphenyl)sulfonyl(4-iodo)aniline is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving sulfonyl and iodine-containing compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4,6-Trimethylphenyl)sulfonyl(4-iodo)aniline involves its interaction with molecular targets through its sulfonyl and iodine functional groups. These interactions can affect various biochemical pathways and processes, depending on the specific application and context. The sulfonyl group is known to participate in various chemical reactions, while the iodine atom can act as a leaving group in substitution reactions .
Comparison with Similar Compounds
N-(2,4,6-Trimethylphenyl)sulfonyl(4-iodo)aniline can be compared with similar compounds such as:
N-(2,4,6-Trimethylphenyl)formamide: This compound has a formamide group instead of a sulfonyl group, leading to different chemical properties and reactivity.
N,N’-Bis(2,4,6-trimethylphenyl)oxalamide: This compound contains two 2,4,6-trimethylphenyl groups attached to an oxalamide moiety, resulting in distinct applications and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and reactivity patterns.
Properties
IUPAC Name |
N-(4-iodophenyl)-2,4,6-trimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16INO2S/c1-10-8-11(2)15(12(3)9-10)20(18,19)17-14-6-4-13(16)5-7-14/h4-9,17H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLDEIMAFZWTNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)I)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16INO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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